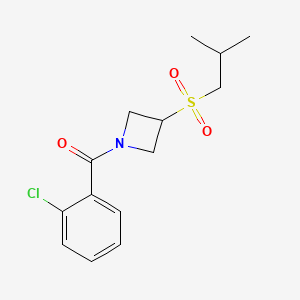

1-(2-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine

Description

1-(2-Chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a synthetic azetidine derivative featuring a 2-chlorobenzoyl group at position 1 and a 2-methylpropanesulfonyl group at position 3 of the azetidine ring. Such derivatives are often explored for enzyme inhibition (e.g., JAK inhibitors, as seen in ), leveraging their ability to interact with catalytic or allosteric sites.

Synthesis of analogous azetidinones typically involves multi-step reactions, such as condensation of sulfonamides with chloroacetyl chloride, amination, and cyclization ( ). Structural characterization employs spectroscopic methods (NMR, IR) and X-ray crystallography ( ).

Properties

IUPAC Name |

(2-chlorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLCJNZTZOAACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as azetidinones, are known to target various enzymes and receptors, including transpeptidase enzymes.

Mode of Action

Azetidinones, a class of compounds to which this compound belongs, are known to interact with their targets by binding to them, thereby inhibiting their function.

Biochemical Pathways

Related compounds, such as azetidinones, are known to affect various biochemical pathways, including those involved in bacterial cell-wall synthesis.

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability.

Biological Activity

1-(2-Chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and comparative efficacy against similar compounds.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a chlorobenzoyl group and a sulfonyl moiety. Its molecular formula is C₁₃H₁₄ClN₁O₂S, and its molecular weight is approximately 295.77 g/mol. The presence of both the chlorobenzoyl and sulfonyl groups is believed to contribute to its biological properties.

Research indicates that 1-(2-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine may exert its effects through multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It may interact with various receptors in the body, modulating their activity and influencing cellular responses.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.7 | |

| A549 (Lung Cancer) | 22.3 | |

| HeLa (Cervical Cancer) | 19.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxicity comparable to established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity:

- Bacterial Strains Tested :

- Staphylococcus aureus: Effective at low concentrations.

- Escherichia coli: Moderate inhibition observed.

The mechanism behind its antimicrobial effect is hypothesized to involve disruption of bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the application of the compound in a preclinical model of breast cancer. The administration of 1-(2-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Comparative Studies

When compared to structurally similar compounds, such as other azetidine derivatives, 1-(2-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine exhibited superior efficacy in both anticancer and antimicrobial assays. This enhanced activity can be attributed to the unique combination of substituents on the azetidine core.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-methylpropanesulfonyl group provides steric bulk and enhanced solubility compared to simpler sulfonamides ( ) or cyclopropylsulfonyl groups ( ).

- Compounds with triazine or sulfonamide substituents ( ) are more polar, favoring interactions with hydrophilic enzyme pockets, whereas the target compound’s methylpropanesulfonyl group balances hydrophobicity and solubility.

Critical Differences :

- The target compound’s bulky sulfonyl group may require optimized reaction conditions (e.g., slow addition of reagents) to avoid steric hindrance, unlike smaller substituents in .

- Silicon-mediated steps ( ) are unnecessary for the target compound, simplifying purification.

Analytical Characterization

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine, and how can intermediates be stabilized?

Synthesis typically involves multi-step reactions, including sulfonylation of the azetidine core and subsequent benzoylation. A key intermediate, such as 3-(2-methylpropanesulfonyl)azetidine, may require protection of reactive sites (e.g., using tert-butoxycarbonyl groups) to prevent side reactions . Stabilization of intermediates can be achieved via low-temperature storage (-20°C) under inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., using methanol) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- NMR : H and C NMR are essential for verifying the azetidine ring, chlorobenzoyl, and sulfonyl groups. Aromatic protons (6.8–8.0 ppm) and sulfonyl-linked methyl groups (1.2–1.5 ppm) are diagnostic .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1350/1150 cm (SO asymmetric/symmetric stretches) validate functional groups .

Q. How can researchers assess the compound’s stability under physiological or storage conditions?

Stability studies should include:

- Hydrolysis kinetics : Monitor degradation in aqueous buffers (pH 2–9) at 37°C using HPLC. Chlorobenzoyl groups are prone to hydrolysis, generating 2-chlorobenzoic acid as a degradation product .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition temperatures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemistry. Software suites like SHELXL (for refinement) and SIR97 (for direct methods) are recommended . Challenges include obtaining high-quality crystals, which may require vapor diffusion (e.g., using dichloromethane/hexane). For sulfonyl-containing compounds, disorder in the sulfonyl group is common and can be addressed via restrained refinement .

Q. What strategies optimize synthetic yields when scaling up production for in vivo studies?

- Catalysis : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to improve efficiency .

- Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility for sulfonylation steps .

- Process analytics : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50 values) be reconciled in target validation studies?

- Assay conditions : Control for variables like solvent (DMSO concentration ≤0.1%), temperature, and cell line specificity.

- Metabolic stability : Use liver microsomes to assess if rapid metabolism alters potency.

- Off-target profiling : Employ kinome-wide screening to identify unintended interactions .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

- QSAR models : Predict biodegradability using tools like EPI Suite. Chlorinated aromatic rings may indicate persistence .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to infer metabolic pathways .

- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute toxicity, referencing protocols from organochlorine studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.